

ATTO 465 Maleimide: Detailed Application Notes for Labeling Biomolecules

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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B1262725

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These application notes provide a comprehensive guide for the successful labeling of proteins and other thiol-containing biomolecules with **ATTO 465 maleimide**. This thiol-reactive dye is a valuable tool for fluorescence-based detection in various life science applications. The following protocols and recommendations are designed to ensure optimal labeling efficiency and reproducibility.

ATTO 465 is a fluorescent label known for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.^{[1][2][3]} Its maleimide derivative allows for the specific covalent attachment to sulfhydryl groups (-SH), which are predominantly found in cysteine residues of proteins.^{[4][5]}

Optimal Reaction Conditions for ATTO 465 Maleimide Labeling

The efficiency of the labeling reaction is critically dependent on several factors, most notably the pH of the reaction buffer. A pH range of 7.0 to 7.5 is optimal for the selective reaction of the maleimide group with thiol groups. At this pH, the thiol group is sufficiently deprotonated and highly reactive towards the maleimide, while primary amines (like the ϵ -amino group of lysine) remain largely protonated and thus less reactive. This ensures the specific labeling of cysteine residues.

Parameter	Recommended Condition	Notes
pH	7.0 - 7.5	Balances thiol reactivity with minimizing side reactions with amines.
Buffer	PBS, Tris, or HEPES (10-100 mM)	Buffers should be free of thiol-containing reagents.
ATTO 465 Maleimide Stock Solution	1-10 mg/mL in anhydrous DMSO or DMF	Prepare fresh immediately before use to avoid hydrolysis.
Protein Concentration	1 - 10 mg/mL (50-100 μ M)	Higher concentrations can improve labeling efficiency.
Dye-to-Protein Molar Ratio	10:1 to 20:1	This ratio should be optimized for each specific protein and application.
Reaction Temperature	Room temperature or 4°C	Protect the reaction from light.
Reaction Time	2 hours at room temperature or overnight at 4°C	
Reduction of Disulfides (Optional)	TCEP (10-100 fold molar excess)	Use if labeling of cysteines involved in disulfide bonds is desired.
Quenching (Optional)	Glutathione or mercaptoethanol	Add to consume excess maleimide reagent.

Experimental Protocols

Protocol 1: Standard Labeling of a Thiol-Containing Protein

This protocol describes the general procedure for labeling a protein with available free thiol groups.

Materials:

- **ATTO 465 maleimide**
- Protein of interest
- Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Purification column (e.g., Sephadex G-25)
- Microcentrifuge tubes
- Rotator or shaker

Procedure:

- Prepare the Protein Solution: Dissolve the protein in the labeling buffer to a final concentration of 1-5 mg/mL. If the buffer contains any thiol-containing compounds, they must be removed by dialysis or buffer exchange.
- Prepare the Dye Stock Solution: Immediately before use, dissolve **ATTO 465 maleimide** in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light.
- Labeling Reaction:
 - Add the **ATTO 465 maleimide** stock solution to the protein solution. The recommended molar ratio of dye to protein is typically between 10:1 and 20:1. This may require optimization.
 - Mix gently and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction mixture from light by wrapping the tube in aluminum foil.
- Purification:
 - Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
 - Collect the fractions containing the labeled protein, which will be visually colored.

Protocol 2: Labeling of a Protein with Disulfide Bonds

This protocol is for proteins where the target cysteines are involved in disulfide bonds and require reduction prior to labeling.

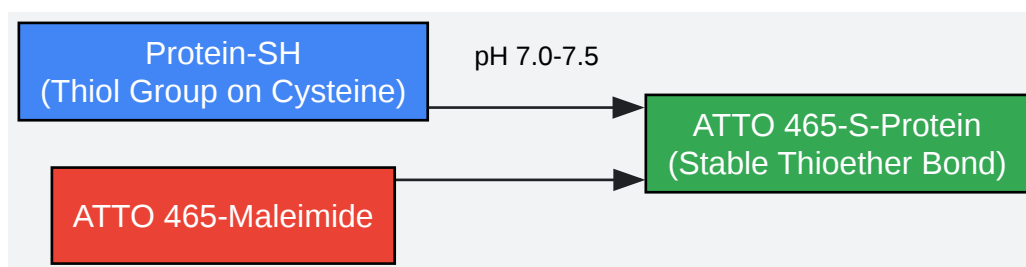
Materials:

- All materials from Protocol 1
- Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

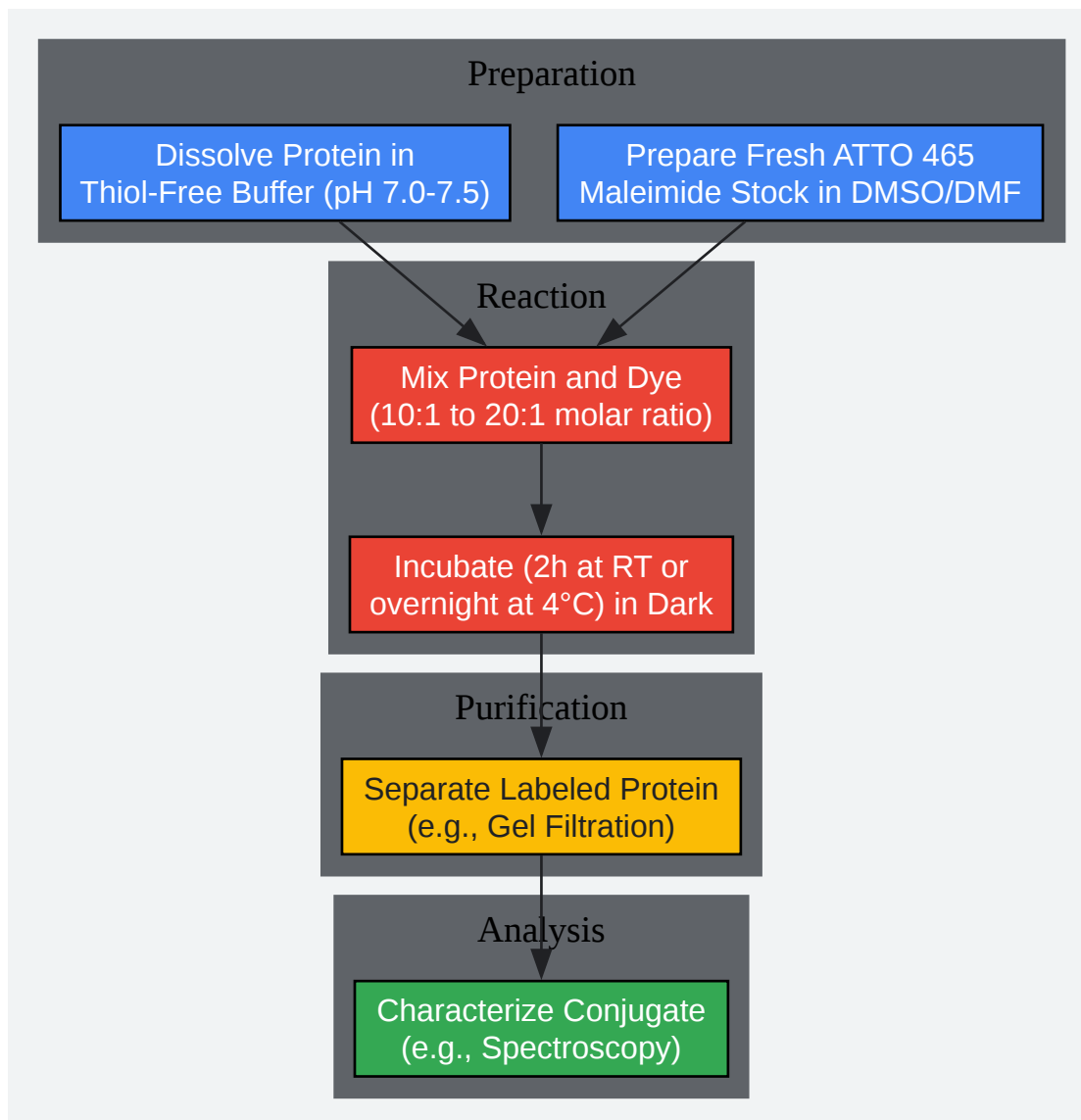
- Prepare the Protein Solution: Dissolve the protein in the labeling buffer.
- Reduction of Disulfide Bonds:
 - Add a 10- to 100-fold molar excess of TCEP to the protein solution.
 - Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds. TCEP does not need to be removed before adding the maleimide dye.
- Prepare the Dye Stock Solution: Follow step 2 from Protocol 1.
- Labeling Reaction: Follow step 3 from Protocol 1.
- Purification: Follow step 4 from Protocol 1.

Visualizations



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Caption: Chemical reaction between a protein's thiol group and **ATTO 465 maleimide**.



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Caption: Experimental workflow for labeling a protein with **ATTO 465 maleimide**.

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